3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
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Overview
Description
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a bromine atom, an oxygen atom, and two nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated precursor with a diazaspiro compound in the presence of a suitable base. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the heteroatoms within the ring.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted spiro compounds, while oxidation reactions can produce spirocyclic ketones or aldehydes .
Scientific Research Applications
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
- 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
- N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
Uniqueness
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is unique due to its specific spirocyclic structure and the presence of a bromine atom. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H12BrClN2O |
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Molecular Weight |
255.54 g/mol |
IUPAC Name |
3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |
InChI |
InChI=1S/C7H11BrN2O.ClH/c8-6-5-7(11-10-6)1-3-9-4-2-7;/h9H,1-5H2;1H |
InChI Key |
BZEXFJWSFILOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=NO2)Br.Cl |
Origin of Product |
United States |
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